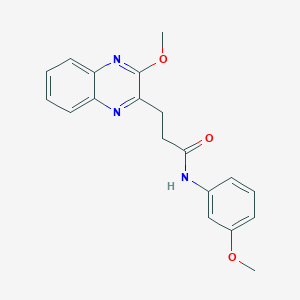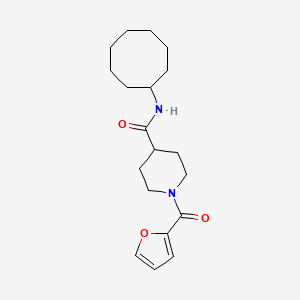
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as MPQP, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. MPQP is a promising candidate for drug development due to its unique chemical structure and biological properties.
Mechanism of Action
The exact mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to interact with various cellular targets, including enzymes and receptors, which may contribute to its biological activities.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been shown to exhibit potent biological activities in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has also been shown to modulate various biochemical and physiological processes, including cell signaling, gene expression, and protein synthesis.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its ability to interact with various cellular targets, and its unique chemical structure. However, there are also some limitations associated with the use of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide. These include:
1. Further studies on the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its biological activities.
2. Development of more potent and selective analogs of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide for drug development.
3. Investigation of the potential therapeutic applications of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide in other diseases, such as Alzheimer's disease and Parkinson's disease.
4. Exploration of the potential synergistic effects of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide with other drugs or therapies.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide to better understand its absorption, distribution, metabolism, and excretion in the body.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide is a promising candidate for drug development due to its unique chemical structure and potent biological activities. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide and to explore its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide involves the reaction of 3-methoxyphenylacetic acid with 2-nitroaniline to form the corresponding nitro compound. The nitro group is then reduced to an amino group using palladium on carbon. The resulting amine is then reacted with 3-bromo-2-methoxypropionyl chloride to form N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide.
Scientific Research Applications
N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory, anticancer, and neuroprotective activities. N-(3-methoxyphenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-14-7-5-6-13(12-14)20-18(23)11-10-17-19(25-2)22-16-9-4-3-8-15(16)21-17/h3-9,12H,10-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKOGAAOEKFPRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=NC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5377412.png)

![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5377419.png)
![2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}thio)-N-2-naphthylacetamide](/img/structure/B5377432.png)


![11-[(2,6-dimethoxypyrimidin-4-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5377456.png)
![N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-N'-phenylurea](/img/structure/B5377463.png)
![N-isopropyl-2-[4-(4-morpholinylsulfonyl)phenoxy]propanamide](/img/structure/B5377479.png)
![2,2,2-trifluoro-N-{[(4-isopropylphenyl)amino]carbonyl}acetamide](/img/structure/B5377485.png)
![N-{1-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B5377493.png)
![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)
![methyl 4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoate](/img/structure/B5377498.png)
